3-Bromo-5-nitropicolinonitrile

Description

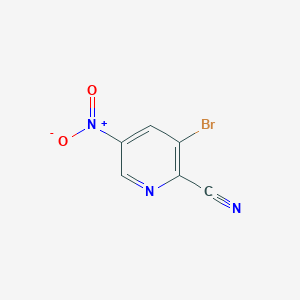

3-Bromo-5-nitropicolinonitrile (CAS: 573762-54-6) is a halogenated pyridine derivative with a bromine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 2-position (IUPAC name: 3-bromo-5-nitropyridine-2-carbonitrile). Its molecular formula is C₆H₂BrN₃O₂, and it has a molecular weight of 228.003 g/mol . This compound is widely used as an intermediate in pharmaceutical and agrochemical research due to the reactivity of its bromine and nitro groups, which enable versatile modifications such as Suzuki-Miyaura couplings, nucleophilic substitutions, and reductions . The nitrile group further enhances its utility in synthesizing heterocyclic frameworks, including tetrazoles and carboxylic acid derivatives . High-purity grades (≥95%) ensure its reliability in advanced synthetic applications .

Properties

IUPAC Name |

3-bromo-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVLGKIIQGBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropicolinonitrile typically involves the bromination and nitration of picolinonitrile. One common method includes the following steps:

Bromination: Picolinonitrile is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group at position 5 directs substitution at position 3 due to its meta-directing nature. Substitution of the fluorine group with PMB-thiol occurs selectively under −45°C conditions, avoiding bromination of the dimethoxyphenyl residue . This step is critical for maintaining regioselectivity in subsequent cyclization .

| Substituent | Position | Reaction Conditions | Yield |

|---|---|---|---|

| Fluorine | 3 | PMB-thiol, K₂CO₃, −45°C | 71% |

Oxidative Cyclization Mechanism

The oxidative cyclization involves bromine-mediated formation of a sulfur-bromine bond, followed by protonation of the nitrile group and intramolecular cyclization. This step releases hydrogen bromide, which catalyzes further bromination. Overbromination is minimized by controlling bromine equivalents .

| Intermediate | Transformation | Catalyst |

|---|---|---|

| C | Protonation of nitrile group | HBr |

| D | Imine formation | Br⁻ |

| 16 | Cyclization + HBr elimination | Br₂ |

Chemical Transformations

The nitrile group in 3-Bromo-5-nitropicolinonitrile undergoes hydrolysis to form carboxylic acids or amides under acidic conditions. For example, treatment with HCl/dioxane converts the nitrile to a carboxamide, which serves as a precursor for further functionalization .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Hydrolysis | HCl/dioxane | 3-bromo-5-nitrobenzoic acid | 100% |

Critical Analysis of Reaction Conditions

-

Substitution : Low temperatures (−45°C) are essential to prevent overbromination during PMB-thiol substitution .

-

Cyclization : Excess bromine (1.5 equivalents) ensures complete conversion but risks forming overbrominated byproducts .

-

Hydrolysis : Acidic conditions (HCl) selectively hydrolyze the nitrile without affecting the nitro group .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-bromo-5-nitropicolinonitrile as an anticancer agent. It serves as a scaffold for the development of dual inhibitors targeting the ERK and PI3K pathways, which are crucial in cancer cell proliferation and survival. Research indicates that modifications to this compound can enhance its efficacy against specific cancer types, thereby offering a promising avenue for drug development .

Inhibitory Mechanisms

The compound has shown significant inhibitory activity against various kinases involved in tumor growth. For instance, it has been evaluated for its ability to inhibit ERK2 and PI3Kα, with promising results suggesting that derivatives of this compound could outperform existing treatments in certain cancer models .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its bromine and nitro functional groups make it an attractive starting material for further chemical transformations, including nucleophilic substitutions and coupling reactions .

Synthesis of Novel Compounds

The compound's structure allows it to be transformed into a variety of derivatives that possess different biological activities. For example, researchers have synthesized new derivatives that exhibit enhanced pharmacological properties by modifying the nitro and cyano groups .

Material Science

Potential Use in Sensors

Due to its unique electronic properties, this compound may find applications in the development of sensors. The compound's ability to interact with various analytes can be exploited in designing sensitive detection systems for environmental monitoring or biomedical applications .

Polymer Chemistry

In polymer science, compounds like this compound can be incorporated into polymer matrices to impart specific functionalities. This can lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and composites .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | ERK2 Inhibition (%) | PI3Kα Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| 3-Bromo-5-Nitro | 84.8 | 27.4 | 73 |

| Derivative A | 97.2 | 1.8 | 59 |

| Derivative B | 79.5 | 4.0 | 38 |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against HCT116 colorectal cancer cells. The results indicated that certain derivatives possessed significantly higher inhibitory effects on cell proliferation compared to standard treatments, suggesting their potential as novel therapeutic agents .

Case Study 2: Organic Synthesis Applications

Another research project focused on using this compound as a precursor in synthesizing biologically active compounds through multi-step reactions involving palladium-catalyzed cross-coupling techniques. The study successfully demonstrated the versatility of this compound in generating a library of new molecules with diverse biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitropicolinonitrile and its derivatives depends on the specific application and target. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Positional Isomers

Positional isomers of 3-bromo-5-nitropicolinonitrile differ in the arrangement of substituents on the pyridine ring, significantly altering reactivity and applications:

5-Bromo-3-nitropicolinonitrile (CAS: 573675-25-9)

- Structure : Bromine at position 5, nitro at position 3, and nitrile at position 2.

- Similarity: Structural similarity score of 0.91 compared to this compound .

- Key Differences : The swapped positions of bromine and nitro groups modify electronic effects. The nitro group at position 3 may deactivate the ring differently, influencing regioselectivity in cross-coupling reactions. This isomer is less commonly reported in drug discovery but serves as a precursor for specialized heterocycles .

Comparison with Halogen-Substituted Analogues

Replacing the nitro group with other halogens or functional groups alters physicochemical properties:

3-Bromo-5-fluoropicolinonitrile (CAS: 950670-18-5)

- Structure : Fluorine at position 5, bromine at position 3, and nitrile at position 2.

- Molecular Formula : C₆H₂BrFN₂ (MW: ~201 g/mol) .

- Key Differences : Fluorine’s electron-withdrawing nature is weaker than nitro, reducing ring activation. Bromine in this configuration is less reactive in nucleophilic aromatic substitution (NAS) compared to the nitro-containing parent compound .

Comparison with Functional Group Variants

Modifications to the nitrile group or nitro substituent impact reactivity and applications:

3-Bromo-2-methyl-5-nitropyridine (CAS: 186593-42-0)

- Structure : Methyl group replaces nitrile at position 2.

- Molecular Formula : C₆H₅BrN₂O₂ (MW: 217.02 g/mol) .

- Key Differences : The absence of a nitrile group limits its use in cyanation reactions. However, the methyl group enhances steric stability, making it suitable for constructing sterically hindered ligands .

3-Bromo-2-hydrazinyl-5-nitropyridine

- Structure : Hydrazinyl group replaces nitrile at position 2.

- Applications : The hydrazine moiety enables condensation reactions for synthesizing hydrazones and azoles, which are valuable in medicinal chemistry .

Comparison with Methyl-Substituted Derivatives

Methyl groups introduce steric and electronic effects:

3-Bromo-5-methylpicolinonitrile (CAS: 717843-45-3)

- Structure : Methyl at position 5 instead of nitro.

- Molecular Formula : C₇H₄BrN₂ (MW: ~195 g/mol) .

- Key Differences : The electron-donating methyl group reduces ring activation, making bromine less susceptible to displacement. This derivative is often used in less electron-demanding reactions, such as free-radical brominations .

Data Tables and Key Research Findings

Table 1: Structural and Functional Comparison of Analogues

Key Research Findings

Electronic Effects: Nitro groups at position 5 in this compound enhance bromine’s leaving ability in NAS due to strong electron withdrawal, unlike fluorine or methyl substituents .

Steric Influence : Methyl or hydrazinyl groups at position 2 reduce reaction rates in cross-couplings but improve stability in acidic conditions .

Similarity Scores: Compounds with similarity scores >0.85 (e.g., 5-bromo-3-nitropicolinonitrile) share synthetic pathways but differ in regioselectivity .

Biological Activity

3-Bromo-5-nitropicolinonitrile (CAS No. 573675-25-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

Anticancer Activity

Research indicates that derivatives of this compound exhibit inhibitory growth activity against various human tumor cell lines. A study highlighted the synthesis of fused analogues that demonstrated significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. It does not interact with other cytochrome P450 enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating a selective inhibition profile .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to its ability to modulate neurotransmitter systems. The compound's interaction with various receptors could lead to implications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reactions : Key reactions include nucleophilic aromatic substitution and oxidative cyclization, which yield the desired compound in good yields.

- Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Case Study 1: Anticancer Activity Assessment

In a study published in 2024, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. It was found to selectively inhibit CYP1A2 without affecting other major cytochrome P450 enzymes, suggesting its potential for minimizing drug-drug interactions in therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C6H2BrN3O2 |

| Molecular Weight | 228.0030 g/mol |

| Purity | 98% |

| CYP Enzyme Inhibition | CYP1A2 (Yes), Others (No) |

| Log P (octanol-water partition) | 0.84 |

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-5-nitropicolinonitrile in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential nitration and bromination of picolinonitrile derivatives. A common approach includes:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination : Utilize electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in DMF) at the 3-position, ensuring regioselectivity via directing group effects from the nitrile and nitro groups.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Reference: Similar bromo-nitropyridine synthesis protocols are detailed for 2-Bromo-5-nitropyridine .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and degradation. Store in a cool (<25°C), dry, and well-ventilated area away from incompatible reagents (e.g., strong oxidizers) .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; employ grounding to mitigate electrostatic discharge risks.

- Spills : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for nitro-adjacent H) and nitrile/bromo substituent effects on chemical shifts.

- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1530 cm⁻¹) functional groups.

- Mass Spectrometry (EI/ESI) : Molecular ion [M]⁺ expected at m/z ~227 (C₆H₂BrN₃O₂) with isotopic patterns indicative of bromine .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps, highlighting electrophilic regions (e.g., C-Br bond polarization).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict susceptibility to nucleophilic attack or oxidative addition in Suzuki-Miyaura couplings.

- Solvent Effects : Use COSMO-RS to model solvation energies in common solvents (DMF, THF) for reaction feasibility .

Q. What strategies resolve discrepancies between theoretical and experimental structural data for this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure to validate bond lengths/angles against DFT-optimized geometries.

- Multivariate Analysis : Compare NMR chemical shifts with computed values (GIAO method) to identify outliers.

- Error Source Identification : Check for solvent effects in computational models or crystal packing distortions in XRD data .

Q. What challenges arise in optimizing reaction conditions for functionalizing this compound?

Methodological Answer:

- Catalyst Selection : Screen Pd-based catalysts (e.g., Pd(OAc)₂, XPhos) for C-Br activation, balancing steric hindrance from nitro/cyano groups.

- Ligand Effects : Test bidentate ligands (dppf, BINAP) to enhance coupling efficiency with aryl boronic acids.

- Temperature/Time Optimization : Use Design of Experiments (DoE) to map yield vs. temperature (80–120°C) and reaction time (12–24 hr).

Reference: Analogous optimization for 2-Bromo-5-nitropyridine involved Pd(dba)₂/dppf in toluene .

Q. How can researchers mitigate decomposition risks during purification of this compound?

Methodological Answer:

Q. What safety protocols are critical when scaling up reactions involving this compound?

Methodological Answer:

- Thermal Hazard Assessment : Perform DSC/TGA to identify exothermic decomposition thresholds (>150°C).

- Ventilation : Use explosion-proof equipment and scrubbers for NOₓ/Br₂ off-gases.

- Waste Management : Quench reaction residues with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.